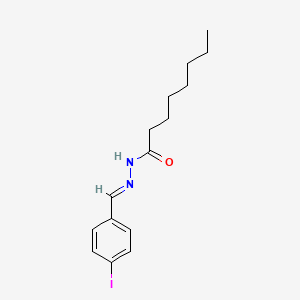

N'-(4-iodobenzylidene)octanohydrazide

Description

N'-(4-Iodobenzylidene)octanohydrazide is a hydrazone derivative characterized by a benzylidene moiety substituted with an iodine atom at the para position and an octanoyl hydrazide chain. Hydrazones are typically synthesized via condensation reactions between hydrazides and carbonyl-containing compounds (e.g., aldehydes or ketones) . The iodine substituent likely enhances molecular polarizability and influences electronic properties, while the octanoyl chain may improve lipid solubility and membrane permeability compared to shorter-chain analogs .

Properties

IUPAC Name |

N-[(E)-(4-iodophenyl)methylideneamino]octanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21IN2O/c1-2-3-4-5-6-7-15(19)18-17-12-13-8-10-14(16)11-9-13/h8-12H,2-7H2,1H3,(H,18,19)/b17-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAVYABTXMULHI-SFQUDFHCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)NN=CC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N'-(4-iodobenzylidene)octanohydrazide and related hydrazones, based on evidence from analogous compounds:

Key Structural and Functional Insights:

Substituent Effects: Iodine vs. Octanoyl Chain: The C8 chain differentiates it from shorter-chain analogs (e.g., acetohydrazides), likely improving lipid solubility and pharmacokinetic profiles .

Biological Activity Trends :

- Compounds with electron-withdrawing groups (e.g., nitro, chloro) often exhibit stronger antimicrobial or anticancer activity due to increased electrophilicity .

- Polar substituents (e.g., hydroxyl, methoxy) enhance solubility and metal-binding capacity, as seen in vanadium complexes with insulin-enhancing properties .

Synthetic Flexibility :

- Hydrazones with aromatic ether linkages (e.g., benzyloxy groups) demonstrate modularity in tuning electronic properties for applications in catalysis or materials science .

Uniqueness of N'-(4-Iodobenzylidene)octanohydrazide

This compound combines a rare iodine substituent with a long aliphatic chain, offering distinct advantages:

- Enhanced Lipophilicity: The octanoyl chain may facilitate penetration through lipid bilayers, making it suitable for targeting intracellular pathogens or enzymes .

- Halogen-Bonding Potential: The iodine atom can participate in halogen bonding, a feature underutilized in drug design but critical in molecular recognition processes .

- Stability : Hydrazones with iodine substituents may exhibit greater thermal and oxidative stability compared to nitro or methoxy analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.